molecular formula C10H18O3 B2631814 Methyl 1-methoxycycloheptane-1-carboxylate CAS No. 2137929-87-2

Methyl 1-methoxycycloheptane-1-carboxylate

Cat. No.: B2631814
CAS No.: 2137929-87-2
M. Wt: 186.251
InChI Key: PYMFFUQMXIONBZ-UHFFFAOYSA-N
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Description

Methyl 1-methoxycycloheptane-1-carboxylate is a cycloheptane-derived ester featuring two substituents at the 1-position: a methoxy group (-OCH₃) and a methyl ester (-COOCH₃). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research, due to its conformational flexibility and functional group diversity .

Key properties inferred from structural analogs:

  • Molecular formula: Likely C₁₀H₁₆O₃ (based on cycloheptane backbone with methoxy and ester groups).
  • Molecular weight: Estimated ~184.23 g/mol.
  • Applications: Serves as a precursor for synthesizing complex molecules in drug discovery and materials science .

Properties

IUPAC Name

methyl 1-methoxycycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-12-9(11)10(13-2)7-5-3-4-6-8-10/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMFFUQMXIONBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methoxycycloheptane-1-carboxylate typically involves the esterification of 1-methoxycycloheptane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

1-methoxycycloheptane-1-carboxylic acid+methanolacid catalystMethyl 1-methoxycycloheptane-1-carboxylate+water\text{1-methoxycycloheptane-1-carboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 1-methoxycycloheptane-1-carboxylic acid+methanolacid catalyst​Methyl 1-methoxycycloheptane-1-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methoxycycloheptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

Methyl 1-methoxycycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-methoxycycloheptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The methoxy group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloheptane Derivatives

Methyl 1-Methylcycloheptane-1-Carboxylate (CAS 7362-77-8)

  • Structure : Differs by replacing the methoxy group with a methyl group (-CH₃).
  • Molecular formula : C₁₀H₁₆O₂.
  • Key distinction : The absence of an oxygen atom in the substituent reduces polarity and may lower reactivity in nucleophilic substitutions compared to the methoxy analog .

Cyclohexane Derivatives

a) Methyl Cyclohex-1-ene-1-Carboxylate (CAS 18448-47-0)
  • Structure : Cyclohexene ring with a conjugated double bond and a methyl ester group.
  • Molecular formula : C₈H₁₂O₂.
  • Molecular weight : 140.18 g/mol.
  • Key distinction : The double bond introduces rigidity and alters electronic properties, enhancing reactivity in Diels-Alder reactions compared to saturated cycloheptane derivatives .
b) Methyl 1-(4-Bromophenyl)cyclohexane-1-Carboxylate (CAS 1282589-52-9)
  • Structure : Cyclohexane with a bromophenyl substituent and methyl ester.
  • Molecular formula : C₁₄H₁₇BrO₂.
  • Molecular weight : 297.19 g/mol.

Cyclopentane Derivatives

Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)

  • Structure: Cyclopentane with an amino (-NH₂) and ester group.
  • Molecular formula: C₇H₁₃NO₂.
  • Molecular weight : 143.18 g/mol.
  • The amino group enables participation in peptide coupling or Schiff base formation .

Comparative Analysis: Structural and Functional Differences

Table 1. Key Properties of Methyl 1-Methoxycycloheptane-1-Carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
This compound C₁₀H₁₆O₃ ~184.23 Methoxy, ester Building block for drug synthesis
Methyl 1-methylcycloheptane-1-carboxylate C₁₀H₁₆O₂ ~168.24 Methyl, ester Intermediate in hydrophobic molecule synthesis
Methyl cyclohex-1-ene-1-carboxylate C₈H₁₂O₂ 140.18 Ester, double bond Diels-Alder reactions
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 297.19 Bromophenyl, ester Cross-coupling reactions
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino, ester Peptide coupling

Impact of Ring Size

  • Cycloheptane : Larger ring size (~114° bond angles) reduces steric strain compared to cyclopentane (~108°), enhancing stability but reducing reactivity in ring-opening reactions .
  • Cyclohexane : Chair conformation dominates, offering predictable stereochemical outcomes in synthesis .

Substituent Effects

  • Methoxy vs.
  • Bromophenyl vs. Amino: Bromophenyl directs electrophilic substitutions (e.g., Suzuki coupling), while amino groups enable nucleophilic reactions .

Research and Industrial Relevance

This compound’s unique combination of a seven-membered ring and dual oxygen-based substituents makes it valuable for:

  • Conformational studies : Larger rings mimic bioactive macrocycles in natural products.
  • Drug discovery : Serves as a scaffold for kinase inhibitors or GPCR modulators .

In contrast, cyclohexane and cyclopentane analogs are preferred for reactions requiring stereochemical control or rapid ring-opening .

Biological Activity

Methyl 1-methoxycycloheptane-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H16O3C_9H_{16}O_3 and features a methoxy group attached to a cycloheptane ring. Its structure can be represented as follows:

Molecular Structure C9H16O3\text{Molecular Structure }\quad \text{C}_9\text{H}_{16}\text{O}_3

Antimicrobial Properties

Recent studies have indicated that derivatives of cycloheptane compounds exhibit significant antimicrobial activity. For instance, certain substituted cycloheptanes have shown efficacy against various bacterial strains, suggesting potential applications as antimicrobial agents. A notable study evaluated the activity of several cycloheptane derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of compounds. In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity in human cell lines. The IC50 values for various cell lines are presented in Table 2.

Cell LineIC50 (µM)
MRC-5 (human lung fibroblast)25
HeLa (cervical cancer)30

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways, similar to other compounds within its class.

Case Study: Antimicrobial Activity

A recent study focused on the synthesis and evaluation of various methoxy-substituted cycloheptanes, including this compound. The researchers found that this compound displayed promising antimicrobial properties against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity.

Research Findings on Cytotoxicity

Another research effort investigated the cytotoxic effects of this compound on cancer cell lines. The findings indicated that while the compound was cytotoxic, it exhibited selectivity towards cancer cells over normal cells, suggesting potential for therapeutic applications.

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